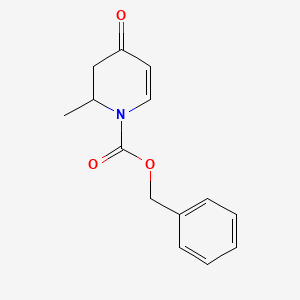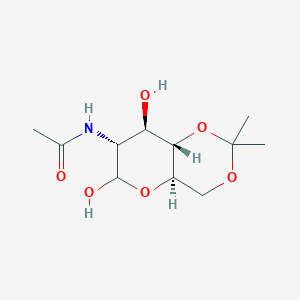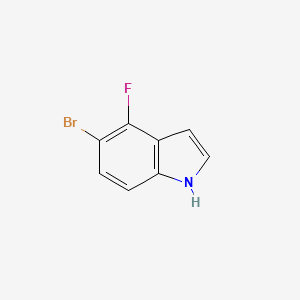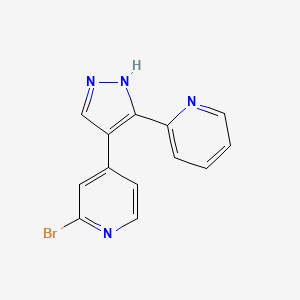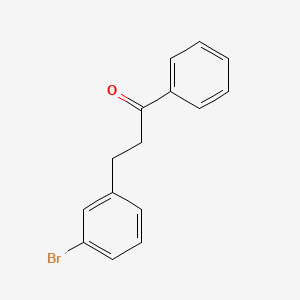
3-(3-Bromophenyl)propiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Bromophenyl)propiophenone is a brominated phenylpropiophenone compound. While the provided papers do not directly discuss this compound, they do provide insights into the chemical behavior and synthesis of related bromophenol and bromophenyl compounds, which can be used to infer some aspects of 3-(3-Bromophenyl)propiophenone's chemistry.
Synthesis Analysis
The synthesis of bromophenyl compounds often involves palladium-catalyzed reactions, as seen in the dehydrohalogenative polycondensation of 2-bromo-3-hexylthiophene . Similarly, the synthesis of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene through Suzuki coupling reactions indicates that palladium-catalyzed cross-coupling reactions are a common method for synthesizing bromophenyl derivatives . These methods could potentially be adapted for the synthesis of 3-(3-Bromophenyl)propiophenone.
Molecular Structure Analysis
The molecular structure of bromophenyl derivatives can be elucidated using spectroscopic methods such as NMR and IR, as well as single-crystal X-ray structure analysis . The presence of bromine atoms in the structure can influence the electronic properties of the molecule, as seen in the study of (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol . These techniques could be applied to determine the molecular structure of 3-(3-Bromophenyl)propiophenone.
Chemical Reactions Analysis
Bromophenyl compounds can participate in various chemical reactions. For instance, the reaction of bromophenol derivatives with different reagents can lead to the formation of new compounds, such as indene derivatives . The presence of the bromine atom can also facilitate further functionalization through nucleophilic substitution reactions, as bromine is a good leaving group.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenyl compounds can be diverse. For example, the electrochromic behavior of poly(3,5-bis(4-bromophenyl)dithieno[3,2-b;2',3'-d]thiophene) indicates that bromophenyl derivatives can have interesting optical properties . Theoretical calculations, such as DFT simulations, can provide insights into the electronic properties, such as HOMO-LUMO energies, which are crucial for understanding the reactivity and stability of the compound . These analyses can be used to predict the properties of 3-(3-Bromophenyl)propiophenone.
Aplicaciones Científicas De Investigación
Application 1: Synthesis of Isomers of (±)-2-[3-(Hydroxybenzoyl)phenyl]propanoic Acid
- Summary of the Application : 3-(3-Bromophenyl)propiophenone is used in the synthesis of o-, m-, and p- isomers of (±)-2-[3-(hydroxybenzoyl)phenyl]propanoic acid . These compounds could potentially have various applications in medicinal chemistry.
- Results or Outcomes : The source does not provide specific results or outcomes for this application .
Application 2: Synthesis of 2-(Methylamino)-1-(3-bromophenyl)propan-1-one
- Summary of the Application : 3-(3-Bromophenyl)propiophenone is also used in the synthesis of 2-(methylamino)-1-(3-bromophenyl)propan-1-one . This compound could potentially be used as a building block in the synthesis of various pharmaceuticals.
- Results or Outcomes : The source does not provide specific results or outcomes for this application .
Propiedades
IUPAC Name |
3-(3-bromophenyl)-1-phenylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h1-8,11H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYQGOLZHMIKGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30483004 |
Source


|
| Record name | 3-(3-Bromophenyl)-1-phenyl-propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)propiophenone | |
CAS RN |
65565-12-0 |
Source


|
| Record name | 3-(3-Bromophenyl)-1-phenyl-propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

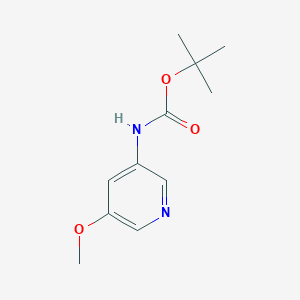

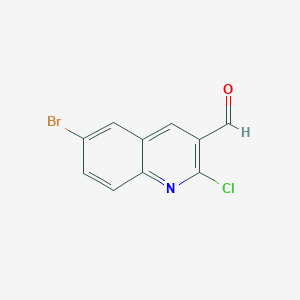
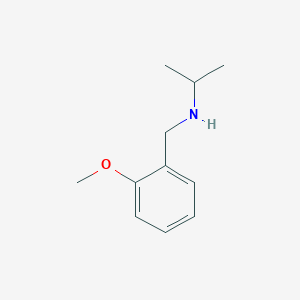
![5-azoniaspiro[4.4]nonane Bromide](/img/structure/B1279831.png)
